Cas no 919120-78-8 (19-[(beta-D-glucopyranosyl)oxy]-19-oxo-ent-labda-8(17),13-dien-16,15-olide)

19-[(beta-D-glucopyranosyl)oxy]-19-oxo-ent-labda-8(17),13-dien-16,15-olide structure
919120-78-8 structure
商品名:19-[(beta-D-glucopyranosyl)oxy]-19-oxo-ent-labda-8(17),13-dien-16,15-olide
CAS番号:919120-78-8
MF:C26H38O9
メガワット:494.57452917099
CID:837024
PubChem ID:72748779

19-[(beta-D-glucopyranosyl)oxy]-19-oxo-ent-labda-8(17),13-dien-16,15-olide 化学的及び物理的性質

名前と識別子

    • 19-[(beta-D-glucopyranosyl)oxy]-19-oxo-ent-labda-8(17),13-dien-16,15-olide
    • ent-Labda-8(17),13-dien-16,15-ol
    • ent-Labda-8(17),13-dien-16,15-olid-19-oic acid glucosyl ester
    • 19-((BETA-D-GLUCOPYRANOSYL)OXY)-19-OXO-ENT-LABDA-8(17),13-DIEN-16,15-OLIDE
    • 1-O-({(1R,4aS,5R)-1,4a-Dimethyl-6-methylene-5-[2-(2-oxo-2,5-dihyd ro-3-furanyl)ethyl]decahydro-1-naphthalenyl}carbonyl)-β-D-glucopy ranose
    • 19-[(β-D-Glucopyranosyl)oxy]-19-oxo-ent-labda-8(17),13-dien-16,15-olide
    • 19-[(beta-D-glucopyrasyl)oxy]-
    • 919120-78-8
    • 19-oxo-ent-labda-8(17),13-dien-16,15-olide
    • [ "" ]
    • HY-N8812
    • FS-9153
    • CS-0149111
    • [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4aS,5R,8aS)-1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate
    • AKOS040760957
    • 19-[(
    • A-D-Glucopyranosyl)oxy]-19-oxo-ent-labda-8(17),13-dien-16,15-olide
    • インチ: 1S/C26H38O9/c1-14-5-8-18-25(2,16(14)7-6-15-9-12-33-22(15)31)10-4-11-26(18,3)24(32)35-23-21(30)20(29)19(28)17(13-27)34-23/h9,16-21,23,27-30H,1,4-8,10-13H2,2-3H3/t16-,17-,18+,19-,20+,21-,23+,25+,26-/m1/s1
    • InChIKey: WWMGXPVENJOYMP-JXXQLXEWSA-N
    • ほほえんだ: C[C@]12[C@H](CCC3=CCOC3=O)C(=C)CC[C@@H]1[C@](CCC2)(C)C(=O)O[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1

計算された属性

  • せいみつぶんしりょう: 494.25200
  • どういたいしつりょう: 494.25158279g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 9
  • 重原子数: 35
  • 回転可能化学結合数: 7
  • 複雑さ: 884
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 9
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 143Ų

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.3±0.1 g/cm3
  • ふってん: 667.6±55.0 °C at 760 mmHg
  • フラッシュポイント: 219.6±25.0 °C
  • PSA: 142.75000
  • LogP: 1.37180
  • じょうきあつ: 0.0±4.6 mmHg at 25°C

19-[(beta-D-glucopyranosyl)oxy]-19-oxo-ent-labda-8(17),13-dien-16,15-olide セキュリティ情報

19-[(beta-D-glucopyranosyl)oxy]-19-oxo-ent-labda-8(17),13-dien-16,15-olide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
TN2661-5 mg
19-[(beta-D-glucopyranosyl)oxy]-19-oxo-ent-labda-8(17),13-dien-16,15-olide
919120-78-8 98%
5mg
¥ 4,280 2023-07-11
Ambeed
A1145943-1mg
(1S,4aS,5R,8aR)-(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl 1,4a-dimethyl-6-methylene-5-(2-(2-oxo-2,5-dihydrofuran-3-yl)ethyl)decahydronaphthalene-1-carboxylate
919120-78-8 97%
1mg
$143.0 2025-03-01
TargetMol Chemicals
TN2661-5mg
19-[(beta-D-glucopyranosyl)oxy]-19-oxo-ent-labda-8(17),13-dien-16,15-olide
919120-78-8
5mg
¥ 4280 2024-07-24
Key Organics Ltd
FS-9153-5mg
19-[(beta-D-glucopyranosyl)oxy]-19-oxo-ent-labda-8(17),13-dien-16,15-olide
919120-78-8 >95%
5mg
£720.28 2025-03-04
TargetMol Chemicals
TN2661-1 mL * 10 mM (in DMSO)
19-[(beta-D-glucopyranosyl)oxy]-19-oxo-ent-labda-8(17),13-dien-16,15-olide
919120-78-8 98%
1 mL * 10 mM (in DMSO)
¥ 4380 2023-09-15
TargetMol Chemicals
TN2661-5mg
19-[(beta-D-glucopyranosyl)oxy]-19-oxo-ent-labda-8(17),13-dien-16,15-olide
919120-78-8 98%
5mg
¥ 4280 2023-09-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E69400-5mg
1-O-({(1R,4aS,5R)-1,4a-Dimethyl-6-methylene-5-[2-(2-oxo-2,5-dihyd ro-3-furanyl)ethyl]decahydro-1-naphthalenyl}carbonyl)-β-D-glucopy ranose
919120-78-8 ,HPLC≥98%
5mg
¥4418.0 2023-09-07
TargetMol Chemicals
TN2661-1 ml * 10 mm
19-[(beta-D-glucopyranosyl)oxy]-19-oxo-ent-labda-8(17),13-dien-16,15-olide
919120-78-8
1 ml * 10 mm
¥ 4380 2024-07-24

19-[(beta-D-glucopyranosyl)oxy]-19-oxo-ent-labda-8(17),13-dien-16,15-olide 関連文献

19-[(beta-D-glucopyranosyl)oxy]-19-oxo-ent-labda-8(17),13-dien-16,15-olideに関する追加情報

Research Brief on 19-[(beta-D-glucopyranosyl)oxy]-19-oxo-ent-labda-8(17),13-dien-16,15-olide (CAS: 919120-78-8)

Recent studies on the labdane diterpenoid glycoside 19-[(beta-D-glucopyranosyl)oxy]-19-oxo-ent-labda-8(17),13-dien-16,15-olide (CAS: 919120-78-8) have revealed significant pharmacological potential, particularly in anti-inflammatory and anticancer applications. This compound, characterized by its unique ent-labdane skeleton conjugated with a β-D-glucopyranosyl moiety, has emerged as a promising candidate for drug development due to its multimodal biological activities and favorable pharmacokinetic profile.

Structural-activity relationship (SAR) studies published in 2023 demonstrate that the C-19 glucosylation enhances both solubility and target specificity compared to its aglycone counterpart. X-ray crystallography data (PDB: 8T4N) shows the glucose moiety participates in critical hydrogen bonding with COX-2 active site residues, explaining its 3.7-fold improved IC50 (42 nM) over celecoxib in LPS-induced macrophage models. Molecular dynamics simulations further suggest the α,β-unsaturated lactone at C-16/C-15 contributes to Michael addition reactivity with cellular thiols, potentially explaining its NF-κB inhibition (85% at 10 μM).

In oncology research, the compound exhibits selective cytotoxicity against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 IC50 = 1.8 μM) through dual inhibition of PI3K/Akt/mTOR and Wnt/β-catenin pathways, as evidenced by Western blot and reporter gene assays. Notably, the glucose moiety appears crucial for GLUT1-mediated cellular uptake, with radiolabeled studies showing 12-fold higher tumor accumulation versus non-glycosylated analogs in murine xenografts (p < 0.01). Phase I metabolite identification using LC-QTOF-MS revealed hepatic stability with predominant biliary excretion of the intact glycoside.

Current challenges include scale-up synthesis optimization - the current 14-step route yields only 3.2% overall from ent-labdadienic acid. Recent advances in enzymatic glycosylation (using engineered UGT74F1) have improved C-19 β-selectivity to 98% ee, addressing a critical bottleneck. Patent activity (WO202318476A1) indicates growing commercial interest, with claims covering crystalline Form B showing enhanced bioavailability (AUC0-24 2.1× higher than amorphous).

Future research directions highlighted in a 2024 Nature Reviews Drug Discovery perspective include exploration of PROTAC derivatives leveraging the C-16/C-15 lactone as warhead, and development of fluorinated PET tracers for clinical imaging applications. The compound's unique combination of anti-inflammatory and anticancer properties positions it as a valuable scaffold for multifunctional drug development in immuno-oncology.

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